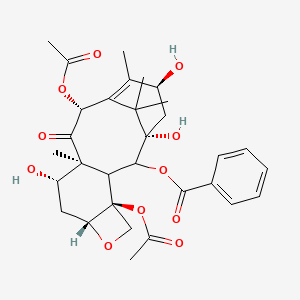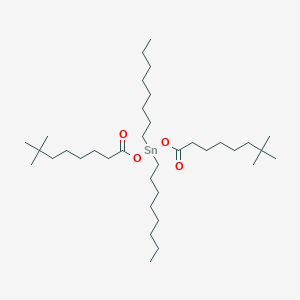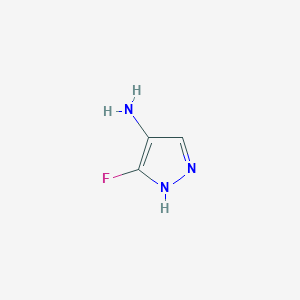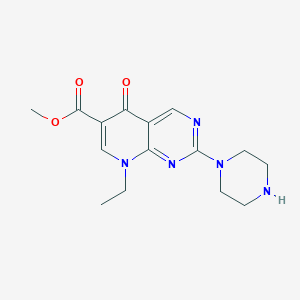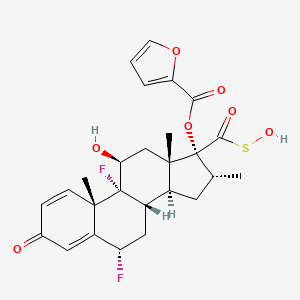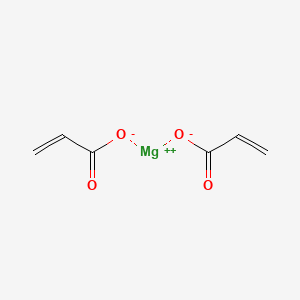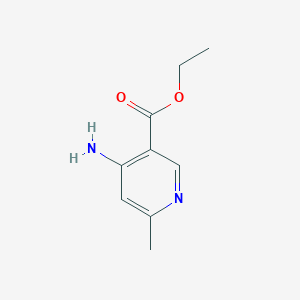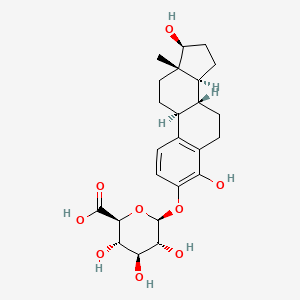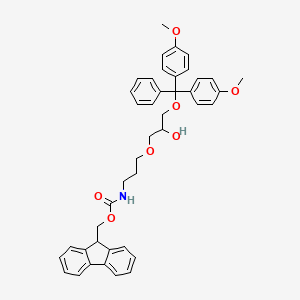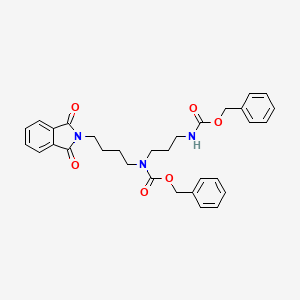![molecular formula C24H32O3 B13407866 (8'S,9'S,10'R,13'S,14'S,17'R)-13'-ethyl-17'-ethynyl-11'-methylidenespiro[1,3-dioxolane-2,3'-2,4,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B13407866.png)
(8'S,9'S,10'R,13'S,14'S,17'R)-13'-ethyl-17'-ethynyl-11'-methylidenespiro[1,3-dioxolane-2,3'-2,4,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (8’S,9’S,10’R,13’S,14’S,17’R)-13’-ethyl-17’-ethynyl-11’-methylidenespiro[1,3-dioxolane-2,3’-2,4,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17’-ol is a complex organic molecule with a unique structure It belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the spiro[1,3-dioxolane] ring: This can be achieved through a condensation reaction between a ketone and a diol under acidic conditions.
Introduction of the ethynyl group: This step typically involves a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the cyclopenta[a]phenanthrene core: This can be synthesized through a series of cyclization reactions, often involving Friedel-Crafts alkylation or acylation.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The spiro[1,3-dioxolane] ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Common nucleophiles include halides, alkoxides, and amines.
Major Products
Oxidation: The major products would be the corresponding ketones or aldehydes.
Reduction: The major products would be the corresponding alkenes or alkanes.
Substitution: The major products would be the substituted spiro[1,3-dioxolane] derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting steroid hormone receptors.
Synthetic Organic Chemistry: It can serve as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of spiro compounds on biological systems.
Industrial Applications: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would need to be identified through further research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[1,3-dioxolane] derivatives: These compounds share the spiro[1,3-dioxolane] ring system and may have similar chemical properties.
Cyclopenta[a]phenanthrene derivatives: These compounds share the cyclopenta[a]phenanthrene core and may have similar biological activities.
Uniqueness
This compound is unique due to its combination of the spiro[1,3-dioxolane] ring and the cyclopenta[a]phenanthrene core, as well as the presence of the ethynyl and hydroxyl groups. This unique structure may confer unique chemical and biological properties, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C24H32O3 |
|---|---|
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
(8'S,9'S,10'R,13'S,14'S,17'R)-13'-ethyl-17'-ethynyl-11'-methylidenespiro[1,3-dioxolane-2,3'-2,4,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-ol |
InChI |
InChI=1S/C24H32O3/c1-4-22-14-16(3)21-18-8-11-24(26-12-13-27-24)15-17(18)6-7-19(21)20(22)9-10-23(22,25)5-2/h2,6,18-21,25H,3-4,7-15H2,1H3/t18-,19-,20-,21+,22-,23-/m0/s1 |
Clé InChI |
FTKLFPYOXHXVPE-FHEJEKGWSA-N |
SMILES isomérique |
CC[C@]12CC(=C)[C@@H]3[C@H]4CCC5(CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O)OCCO5 |
SMILES canonique |
CCC12CC(=C)C3C4CCC5(CC4=CCC3C1CCC2(C#C)O)OCCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




